Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a 3,4-dimethylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 1-(3,4-Dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid
Reduction: Ethyl 1-(3,4-dimethylphenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate
Substitution: 1-(3,4-Dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid
Scientific Research Applications
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe to study biological processes involving pyrazole derivatives, such as enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and the pyrazole ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-phenyl-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
Ethyl 1-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.
Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a single methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3 |
InChI Key |
JHYMSWRPYCJCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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